Fascaplysin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

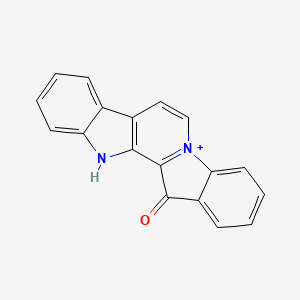

Fascaplysin is a marine alkaloid based on the 12H-pyrido[1,2-a:3,4-b′]diindole ring system. It was first isolated as a red pigment from the marine sponge Fascaplysinopsis reticulata collected in the South Pacific near Fiji in 1988 . This compound possesses a broad range of in vitro biological activities, including analgesic, antimicrobial, antifungal, antiviral, antimalarial, anti-angiogenic, and antiproliferative activity against numerous cancer cell lines .

準備方法

Synthetic Routes and Reaction Conditions: The first total synthesis of fascaplysin was performed in seven steps from indole in 1990 . This compound and its derivatives can be synthesized from tryptamine, beta-carboline, indoleketones, and indigo . A new two-step method of synthesis based on low-temperature ultraviolet quaternization has been reported for the synthesis of thermolabile 9-benzyloxythis compound and 6-tert-butylthis compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry may pave the way for more efficient production methods in the future.

化学反応の分析

Types of Reactions: Fascaplysin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .

科学的研究の応用

Fascaplysin has diverse scientific research applications due to its potent biological activities:

作用機序

Fascaplysin exerts its effects primarily through the inhibition of cyclin-dependent kinase 4, leading to cell cycle arrest in the G1 phase . It also induces apoptosis and ferroptosis in cancer cells by increasing levels of reactive oxygen species and iron, causing downregulation of ferroptosis-associated proteins and endoplasmic reticulum stress . Additionally, this compound upregulates the expression of programmed death-ligand 1 in lung cancer cells, enhancing the efficacy of anti-programmed cell death protein 1 immunotherapy .

類似化合物との比較

Homofascaplysins A, B, and C: These compounds share a similar structure with fascaplysin and exhibit potent antimicrobial and cytotoxic activities.

Beta-carboline derivatives: These compounds also possess a 12H-pyrido[1,2-a:3,4-b′]diindole ring system and exhibit various biological activities.

Uniqueness: this compound is unique due to its potent and selective inhibition of cyclin-dependent kinase 4, which is not commonly observed in other similar compounds . Its ability to induce both apoptosis and ferroptosis in cancer cells further distinguishes it from other marine alkaloids .

This compound continues to be a subject of extensive research due to its diverse biological activities and potential therapeutic applications. Its unique structure and mechanism of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

特性

分子式 |

C18H11N2O+ |

|---|---|

分子量 |

271.3 g/mol |

IUPAC名 |

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one |

InChI |

InChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1 |

InChIキー |

WYQIPCUPNMRAKP-UHFFFAOYSA-O |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O |

正規SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O |

同義語 |

fascaplisine fascaplysin fascaplysine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。